(1-Propylpyrrolidin-2-yl)methanol
Overview
Description
(1-Propylpyrrolidin-2-yl)methanol: is a chemical compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol . It is a liquid at room temperature and is known for its applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Propylpyrrolidin-2-yl)methanol typically involves the reaction of pyrrolidine with propyl bromide, followed by reduction with a suitable reducing agent such as lithium aluminum hydride . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: (1-Propylpyrrolidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of more reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Produces more reduced derivatives.
Substitution: Produces various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: (1-Propylpyrrolidin-2-yl)methanol is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and as a reagent in organic synthesis .
Biology: In biological research, it can be used as a building block for the synthesis of biologically active molecules
Industry: In the industrial sector, it may be used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (1-Propylpyrrolidin-2-yl)methanol is not well-documented. like other alcohols, it may interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The exact pathways and molecular targets would depend on the specific application and the derivatives used.
Comparison with Similar Compounds
- (1-Methylpyrrolidin-2-yl)methanol
- (1-Ethylpyrrolidin-2-yl)methanol
- (1-Butylpyrrolidin-2-yl)methanol
Uniqueness: (1-Propylpyrrolidin-2-yl)methanol is unique due to its specific propyl group, which can influence its reactivity and interactions compared to its methyl, ethyl, and butyl counterparts. This uniqueness can be leveraged in the design of specific reactions and applications.
Properties
IUPAC Name |
(1-propylpyrrolidin-2-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-2-5-9-6-3-4-8(9)7-10/h8,10H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIQPZRESMPKNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC1CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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